N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide
Description
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide is a highly specialized compound with notable applications in various fields such as chemistry, biology, and medicine. Its unique molecular structure, characterized by the presence of a thiazole ring, a triazole ring, and distinct substituents, imparts distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-11(2)14-7-5-6-8-15(14)23-12(3)19-16(22-23)17(24)21-18-20-13(9-25-4)10-26-18/h5-8,10-11H,9H2,1-4H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNULPKGAHYUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2C(C)C)C(=O)NC3=NC(=CS3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide typically involves multi-step organic synthesis. Key intermediates are often prepared through reactions involving alkylation, cyclization, and amide formation.
Alkylation: Initially, a precursor thiazole compound undergoes alkylation with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group.
Cyclization: The alkylated intermediate then reacts with hydrazine derivatives to form the triazole ring through cyclization.
Amide Formation: Finally, the resultant intermediate undergoes amide coupling with a suitable carboxylic acid derivative to yield the target compound.
Industrial Production Methods
In an industrial setting, large-scale production might involve more streamlined processes such as continuous flow chemistry to enhance yield and efficiency. Reaction conditions, such as temperature, solvent selection, and catalyst use, are optimized to ensure high purity and productivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under controlled conditions to yield sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the methoxymethyl group or other substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the rings, leading to functionalized derivatives.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., lithium aluminum hydride for reduction), and various electrophiles or nucleophiles for substitution reactions. Solvents like dichloromethane, acetonitrile, or dimethyl sulfoxide are commonly used, depending on the reaction.
Major Products Formed
Depending on the reaction conditions, major products include oxidized thiazole derivatives, reduced methoxymethyl compounds, and substituted triazole or thiazole derivatives. These products can be further purified and characterized using techniques like NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Biology: It exhibits biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Preclinical studies have shown its potential in modulating specific biological pathways, leading to therapeutic applications in diseases like cancer or infectious diseases.
Industry: Its unique properties make it valuable in industrial applications, such as in the development of agrochemicals or specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with specific enzymes or receptors, leading to the modulation of biological pathways.
Pathways Involved: It can inhibit or activate key signaling pathways, affecting cellular processes like apoptosis, cell proliferation, or immune response.
Comparison with Similar Compounds
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide can be compared with similar compounds such as:
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-chlorophenyl)-1,2,4-triazole-3-carboxamide
N-[4-(ethoxymethyl)-1,3-thiazol-2-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide
These similar compounds share structural features but differ in substituent groups, leading to variations in their chemical properties and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
